molecular formula C18H16BrN3O4S B2594141 2-((4-Bromophenyl)sulfonyl)-3-(4-(2-furylcarbonyl)piperazinyl)prop-2-enenitrile CAS No. 1025214-96-3

2-((4-Bromophenyl)sulfonyl)-3-(4-(2-furylcarbonyl)piperazinyl)prop-2-enenitrile

Cat. No. B2594141
CAS RN: 1025214-96-3
M. Wt: 450.31
InChI Key: FNEVRVHRKQHUTO-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Bromophenyl)sulfonyl)-3-(4-(2-furylcarbonyl)piperazinyl)prop-2-enenitrile, also known as 4-Bromophenylsulfonyl-3-((4-((2-furylcarbonyl)piperazin-1-yl)prop-2-enenitrile, is a novel synthetic compound that has recently been developed for use in scientific research. This compound has been found to have a variety of applications in biochemistry and physiology, as well as in laboratory experiments.

Scientific Research Applications

Synthesis of Complex Molecules

Research on the synthesis of complex molecules, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of developing practical synthesis methods for intermediates used in the manufacture of materials with significant pharmacological and industrial applications (Qiu et al., 2009). This research underlines the challenges and innovations in synthesizing complex molecules, which can be related to the synthesis and application of the compound .

Antibody-Based Detection and Analysis

The development and application of antibodies for environmental and food analysis demonstrate the compound's potential use in creating specific antibodies for detecting environmental pollutants or food contaminants (Fránek & Hruška, 2018). Such applications could be explored for detecting derivatives of the compound or related substances in various matrices.

Medicinal Chemistry and Pharmacology

The study of arylcycloalkylamines and their pharmacophoric groups emphasizes the compound's potential role in developing new therapeutic agents. Compounds containing arylalkyl substituents have shown improved potency and selectivity at D(2)-like receptors, suggesting a route for developing antipsychotic agents or other medications (Sikazwe et al., 2009).

Pharmaceutical Significance of Sulfur-Containing Motifs

Research highlighting the significance of sulfur (SVI)-containing motifs in drug discovery points to the critical role compounds like the one could play in developing new therapeutic agents. Sulfonamide and sulfone-based compounds have shown a variety of pharmacological properties, underscoring their potential in treating diseases with novel, less toxic, and highly active agents (Zhao et al., 2018).

Piperazine Derivatives in Drug Development

The review on piperazine derivatives for therapeutic use underlines the compound's relevance in designing drugs with various therapeutic applications, from antipsychotics to antidepressants. Piperazine's role as a flexible building block in drug discovery highlights the potential to explore the specific compound for similar applications (Rathi et al., 2016).

properties

IUPAC Name

(E)-2-(4-bromophenyl)sulfonyl-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S/c19-14-3-5-15(6-4-14)27(24,25)16(12-20)13-21-7-9-22(10-8-21)18(23)17-2-1-11-26-17/h1-6,11,13H,7-10H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEVRVHRKQHUTO-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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